Technical Guide: Chemical and Physical Properties of 2-Oxobicyclo[2.1.1]hexane-1-carbonitrile
Technical Guide: Chemical and Physical Properties of 2-Oxobicyclo[2.1.1]hexane-1-carbonitrile
Executive Summary: The "Escape from Flatland" Paradigm
In contemporary medicinal chemistry, the transition from planar, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds is a critical strategy for optimizing pharmacokinetic profiles. This shift, often termed "escaping flatland," improves aqueous solubility, mitigates off-target promiscuity, and enhances metabolic stability[1].
Among the emerging saturated bioisosteres, the bicyclo[2.1.1]hexane system has proven exceptionally valuable as a rigidified replacement for ortho- and meta-substituted benzenes[2]. Within this chemical space, 2-Oxobicyclo[2.1.1]hexane-1-carbonitrile (CAS: 151445-29-3) stands out as a highly versatile, bifunctional building block. By possessing both a bridgehead nitrile and a C2 ketone, it provides orthogonal functionalization vectors, allowing drug development professionals to rapidly construct complex, spatially defined libraries[3].
Physicochemical Profiling
Understanding the baseline physicochemical properties of 2-Oxobicyclo[2.1.1]hexane-1-carbonitrile is essential for predicting its behavior in downstream synthetic steps and its ultimate influence on a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Table 1: Quantitative Chemical and Physical Properties [3]
| Property | Value | Structural Implication |
| Chemical Name | 2-Oxobicyclo[2.1.1]hexane-1-carbonitrile | Defines the bicyclic core and functional groups. |
| CAS Registry Number | 151445-29-3 | Unique identifier for procurement and safety tracking. |
| Molecular Formula | C₇H₇NO | High carbon-to-heteroatom ratio for a small fragment. |
| Molecular Weight | 121.14 g/mol | Low molecular weight ideal for fragment-based drug discovery (FBDD). |
| SMILES | N#CC1(C2)C(CC2C1)=O | Useful for computational modeling and docking studies. |
| Topological Polar Surface Area | 40.9 Ų | Optimal for passive membrane permeability (Nitrile: 23.8, Ketone: 17.1). |
| Fraction sp³ (Fsp³) | 0.86 | Highly three-dimensional; strongly resists oxidative metabolism. |
| Hydrogen Bond Donors | 0 | Prevents excessive desolvation energy penalties. |
| Hydrogen Bond Acceptors | 2 | Provides interaction points for target binding (target kinase/protease). |
Structural & Mechanistic Insights
The bicyclo[2.1.1]hexane core is characterized by significant ring strain (approximately 25-30 kcal/mol), which locks the molecule into a rigid conformation[4].
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The Bridgehead Nitrile (C1): Positioned at the bridgehead, the nitrile group is sterically shielded yet electronically active. It serves as a strong electron-withdrawing group, lowering the pKa of adjacent protons and providing a handle for hydrolysis to a carboxylic acid or reduction to a primary amine[5].
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The Ketone (C2): The carbonyl group at the 2-position is highly reactive due to the relief of ring strain upon rehybridization from sp² to sp³ during nucleophilic attack. This makes it an ideal substrate for reductive aminations or Grignard additions.
Fig 1. Orthogonal functionalization vectors of the bifunctional bicyclic scaffold.
Experimental Workflow: Visible-Light-Driven Synthesis
The traditional synthesis of highly strained bridged bicyclic systems often required harsh, high-energy UV irradiation, leading to poor yields and extensive side-product formation. Modern protocols utilize visible-light-driven intramolecular crossed [2+2] photocycloadditions enabled by triplet energy transfer[2].
Step-by-Step Methodology: Synthesis via Triplet Sensitization
Objective: To synthesize 2-Oxobicyclo[2.1.1]hexane-1-carbonitrile from 2-cyanohexa-1,5-dien-3-one.
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Step 1: Solution Preparation
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Action: Dissolve 2-cyanohexa-1,5-dien-3-one (1.0 equiv, 5.0 mmol) in anhydrous Acetonitrile (MeCN) to achieve a final concentration of 0.05 M.
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Causality: High dilution is critical. Operating at low concentrations strongly favors the desired intramolecular diene folding and subsequent[2+2] cycloaddition over competing intermolecular dimerization or oligomerization pathways.
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Step 2: Sensitizer Addition
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Action: Add Thioxanthone (0.1 equiv, 10 mol%) to the reaction mixture.
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Causality: The direct excitation of the diene precursor requires high-energy UV light (<300 nm), which degrades the sensitive bicyclic product. Thioxanthone absorbs milder visible/near-UV light (e.g., 390 nm) and transfers its triplet energy to the diene via the Dexter electron exchange mechanism, enabling a highly selective reaction[2].
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Step 3: Degassing (Critical Step)
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Action: Transfer the mixture to a Schlenk flask and subject it to three consecutive freeze-pump-thaw cycles. Backfill the system with ultra-pure Argon.
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Causality: Molecular oxygen (O₂) is a potent triplet state quencher. Failing to remove dissolved O₂ will result in the rapid deactivation of the sensitizer's triplet state, drastically reducing the quantum yield and stalling the reaction entirely[6].
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Step 4: Photochemical Irradiation
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Action: Irradiate the stirred, degassed solution with a 390 nm LED array at ambient temperature (20-25 °C) for 14 hours.
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Causality: Maintaining ambient temperature prevents thermal degradation of the strained product, while the specific 390 nm wavelength perfectly overlaps with the absorption maximum of the thioxanthone sensitizer.
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Step 5: Workup and Purification
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Action: Concentrate the reaction mixture under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient).
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Result: Isolation of pure 2-oxobicyclo[2.1.1]hexane-1-carbonitrile.
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Fig 2. Visible-light-driven intramolecular crossed [2+2] photocycloaddition pathway.
Downstream Applications in Drug Discovery
Once synthesized, 2-Oxobicyclo[2.1.1]hexane-1-carbonitrile acts as a pivotal node for library generation.
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Saturated Aza-Heterocycles: Reductive amination of the C2 ketone with various primary or secondary amines yields aza-bicyclo[2.1.1]hexane derivatives. These structures are actively used to replace piperazine or aniline moieties in kinase inhibitors, significantly improving the half-life of the drug by evading cytochrome P450 (CYP) mediated oxidation[7].
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Bridgehead Functionalization: The C1 nitrile can be hydrolyzed under basic conditions (NaOH, H₂O, reflux) to yield 2-oxobicyclo[2.1.1]hexane-1-carboxylic acid. This acid can then be coupled with diverse amines using standard amide coupling reagents (e.g., HATU, DIPEA) to generate rigidified amide bioisosteres[5].
References
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Title: Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space Source: Chemical Science (RSC Publishing) URL: [Link]
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Title: Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2-Oxa- and 2-Aza Derivatives via Rhodium Carbene Intermediates Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]
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Title: Bicyclo[2.1.1]hexanes by Visible Light-Driven Intramolecular Crossed [2 + 2] Photocycloadditions Source: Organic Letters (ACS Publications) URL: [Link]
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Title: Discovery of an aza-Bicyclo[2.1.1]hexane Piperazinium Salt and Its Application in Medicinal Chemistry via A Rearrangement Source: ACS Medicinal Chemistry Letters URL: [Link]
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Title: 2-Oxobicyclo[2.1.1]hexane-1-carbonitrile (CAS: 151445-29-3) Properties Source: Chemsrc Chemical Database URL: [Link]
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Title: 2,5-Disubstituted Bicyclo[2.1.1]hexanes as Rigidified Cyclopentane Variants for Medicinal Chemistry Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
Sources
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